molecular formula C10H11NO B1174259 Isophloionic acid CAS No. 18287-34-8

Isophloionic acid

Cat. No.: B1174259
CAS No.: 18287-34-8
Attention: For research use only. Not for human or veterinary use.
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Description

Isophloionolic acid (IUPAC name: (9R,10S)-9,10,18-trihydroxyoctadecanoic acid) is a long-chain fatty acid derivative classified under lipids and lipid-like molecules . Its molecular formula is C₁₈H₃₆O₅, with a molecular weight of 332.50 g/mol and a topological polar surface area (TPSA) of 98.00 Ų, indicating moderate hydrophilicity due to three hydroxyl (-OH) groups and a carboxylic acid (-COOH) moiety . The compound exhibits stereochemical specificity, with hydroxyl groups at positions 9, 10, and 18 in an erythro configuration (R,S stereochemistry) . Its structural complexity is reflected in its 17 rotatable bonds and moderate lipophilicity (XLogP: 3.60) .

Properties

CAS No.

18287-34-8

Molecular Formula

C10H11NO

Synonyms

Isophloionic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Isophloionolic acid belongs to the trihydroxy fatty acids subclass. Below is a comparative analysis with two functionally or structurally related compounds:

Property Isophloionolic Acid Isethionic Acid Ricinoleic Acid
IUPAC Name (9R,10S)-9,10,18-trihydroxyoctadecanoic acid 2-Hydroxyethanesulfonic acid (9Z,12R)-12-Hydroxyoctadec-9-enoic acid
Molecular Formula C₁₈H₃₆O₅ C₂H₆O₄S C₁₈H₃₄O₃
Functional Groups 3 -OH, 1 -COOH 1 -OH, 1 -SO₃H 1 -OH, 1 -COOH, 1 double bond
Polar Surface Area (Ų) 98.00 80.70 57.53
Biological Role Not well-characterized Detergent, surfactant Anti-inflammatory, laxative
Industrial Use None reported Cosmetics, pharmaceuticals Castor oil derivative
References [General literature]

Key Contrasts:

  • Isethionic Acid (C₂H₆O₄S): Unlike isophloionolic acid, isethionic acid is a sulfonic acid with a short carbon chain (2-hydroxyethanesulfonic acid) and serves as a surfactant due to its strong acidity (pKa ~1.5) and water solubility . Its sulfonic group (-SO₃H) enhances stability in acidic environments, making it industrially valuable in shampoos and detergents .
  • Ricinoleic Acid (C₁₈H₃₄O₃): A monounsaturated hydroxy fatty acid derived from castor oil, ricinoleic acid has a single hydroxyl group and a cis double bond, contributing to its liquid state at room temperature and medicinal applications (e.g., anti-inflammatory properties) . Isophloionolic acid’s additional hydroxyl groups may increase its polarity but reduce membrane permeability compared to ricinoleic acid.

Physicochemical Differences

  • Solubility: Isophloionolic acid’s three hydroxyl groups likely improve aqueous solubility relative to ricinoleic acid but reduce it compared to isethionic acid’s sulfonic group.
  • Stability: The absence of unsaturated bonds in isophloionolic acid may enhance oxidative stability compared to ricinoleic acid but limit reactivity in polymerization reactions.

Q & A

How to formulate a research question on this compound’s mechanism of action using the PICOT framework?

  • Population : In vitro cancer cell lines.
  • Intervention : this compound at IC₅₀ doses.
  • Comparison : Untreated controls or standard chemotherapeutics.
  • Outcome : Apoptosis markers (caspase-3 activation).
  • Time : 24–72h exposure. This structure ensures alignment with hypothesis-driven research .

Q. What statistical approaches are appropriate for clustered data in this compound toxicity studies (e.g., repeated measurements)?

  • Use mixed-effects models to account for intra-subject correlation. Software: R (lme4 package) or SAS (PROC MIXED). Report variance components and use Bonferroni correction for multiple comparisons .

Data Reporting Standards

Q. What metadata is critical when publishing this compound research to ensure reproducibility?

  • Required : Synthetic protocols (yields, purification steps), spectral raw data (deposited in repositories like Zenodo), instrument calibration records, and environmental conditions (humidity, light exposure). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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